Sulfamic acid, 2-cyclohexen-1-yl-
Description
Sulfamic acid, 2-cyclohexen-1-yl- (CAS 100-88-9), also referred to as cyclohexylsulfamic acid or N-cyclohexylsulfamic acid, is a sulfonic acid derivative with a cyclohexenyl substituent. Its molecular structure comprises a sulfamic acid group (-SO3NH2) bonded to a cyclohexenyl ring, conferring unique chemical reactivity and solubility properties. This compound is primarily recognized as a precursor to sodium cyclamate (C6H11NHSO3Na), an artificial sweetener widely used in the food and beverage industry . Industrial applications also extend to flame retardants and herbicides, though its primary commercial significance lies in sweetener synthesis .
Key identifiers:
- CAS Number: 100-88-9
- Molecular Weight: ~193.23 g/mol (calculated).
- IUPAC Name: Cyclohexylsulfamic acid .
Safety Data Sheets (SDS) recommend stringent laboratory controls and avoidance of human or animal exposure .
Properties
CAS No. |
66393-80-4 |
|---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylsulfamic acid |
InChI |
InChI=1S/C6H11NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,8,9,10) |
InChI Key |
KLMHIKVQATUHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Sulfamic acid, 2-cyclohexen-1-yl- can be synthesized through the reaction of cyclohexene with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods for this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the sulfamic acid group. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfamic acid, 2-cyclohexen-1-yl- can undergo oxidation reactions to form various oxygenated products.
Reduction: This compound can also participate in reduction reactions, where the sulfamic acid group may be reduced to form different derivatives.
Substitution: Substitution reactions involving sulfamic acid, 2-cyclohexen-1-yl- can lead to the formation of new compounds by replacing the sulfamic acid group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and vanadium catalysts.
Reducing Agents: Reducing agents such as sodium borohydride can be used to facilitate reduction reactions.
Catalysts: Catalysts like palladium and platinum are often employed to enhance reaction rates and selectivity.
Major Products:
Oxidation Products: 2-cyclohexen-1-one, 2-cyclohexen-1-ol.
Reduction Products: Various reduced derivatives of the original compound.
Scientific Research Applications
Catalysis
Sulfamic acid, 2-cyclohexen-1-yl- has been investigated for its potential use as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it a candidate for applications in synthetic organic chemistry.
Table 1: Catalytic Reactions Involving Sulfamic Acid, 2-Cyclohexen-1-yl-
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts sulfamic acid, 2-cyclohexen-1-yl- to oxygenated products | 2-cyclohexen-1-one, 2-cyclohexen-1-ol |
| Reduction | Reduces sulfamic acid derivatives | Various reduced derivatives |
| Substitution | Forms new compounds by replacing the sulfamic group | New functionalized compounds |
Enzyme Inhibition
Research indicates that sulfamic acid, 2-cyclohexen-1-yl- may serve as an enzyme inhibitor. This property can be harnessed for biochemical applications, particularly in drug development.
Case Study: Enzyme Inhibition Potential
In studies focusing on carbonic anhydrase inhibition, derivatives similar to sulfamic acid were shown to significantly reduce enzyme activity. Such inhibition has implications for treating conditions like glaucoma and certain cancers .
Drug Development
Due to its structural characteristics, sulfamic acid, 2-cyclohexen-1-yl- is being explored for its potential therapeutic uses. Its interaction with biological molecules suggests it may play a role in drug design.
Table 2: Potential Therapeutic Targets
Material Science
The unique properties of sulfamic acid, 2-cyclohexen-1-yl-, such as enhanced stability and reactivity, make it suitable for developing new materials. Its application in formulating advanced materials with specific characteristics is an area of ongoing research.
Table 3: Material Properties and Applications
| Property | Application |
|---|---|
| Stability | Development of durable materials |
| Reactivity | Synthesis of functionalized polymers |
Mechanism of Action
The mechanism by which sulfamic acid, 2-cyclohexen-1-yl- exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for oxidizing agents, leading to the formation of oxygenated products. The presence of the sulfamic acid group allows for specific interactions with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between sulfamic acid, 2-cyclohexen-1-yl- and structurally or functionally related compounds:
Application-Specific Contrasts
- Sweetener Derivatives : Unlike sodium cyclamate, which is directly used in food, sulfamic acid, 2-cyclohexen-1-yl- serves as a synthetic intermediate. Its conversion to cyclamate involves neutralization with sodium hydroxide .
- Pharmaceuticals: Sulfanilamide and sulfathiazole sodium are sulfonamide antibiotics with distinct mechanisms of action, targeting bacterial folate synthesis. In contrast, the rac- compound () is a chiral building block for novel therapeutics, highlighting divergent roles in drug development .
- Industrial Uses: Sulfonic acid cation-exchange resins and sulfamic acid derivatives share applications in purification processes, but the former is non-toxic and reusable, whereas the latter requires careful handling due to incomplete safety data .
Market and Regulatory Landscape
- Europe Dominance: Europe leads in sulfamic acid consumption due to stringent regulations favoring non-hazardous substitutes in pharmaceuticals and cleaning products .
- Growth Drivers: The expanding home care industry and innovations in sulfamic acid purification technologies (e.g., membrane processes) are accelerating market growth, particularly for derivatives like sodium cyclamate .
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